molecular formula C12H10BrN3OS B8281765 1-(5-Bromo-3-phenoxypyridin-2-yl)thiourea

1-(5-Bromo-3-phenoxypyridin-2-yl)thiourea

Cat. No. B8281765
M. Wt: 324.20 g/mol
InChI Key: BMPNDQIDZCCNTL-UHFFFAOYSA-N
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Patent
US08362037B2

Procedure details

A 2 L flask was charged with 1-benzoyl-3-(5-bromo-3-phenoxypyridin-2-yl)thiourea (94.3 g, 220 mmol) and THF (900 mL). 2M NaOH (330 mL, 660 mmol) was added and the reaction was heated at reflux overnight. The reaction was cooled to ambient temperature and 300 mL water was added slowly and then the THF was removed in vacuo to afford an aqueous slurry which was filtered, washed with water and dried to give 1-(5-bromo-3-phenoxypyridin-2-yl)thiourea (66.35 g, 93% yield) as a light tan solid.
Name
1-benzoyl-3-(5-bromo-3-phenoxypyridin-2-yl)thiourea
Quantity
94.3 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][C:13]1[C:18]([O:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:17][C:16]([Br:26])=[CH:15][N:14]=1)=[S:11])(=O)C1C=CC=CC=1.C1COCC1.[OH-].[Na+]>O>[Br:26][C:16]1[CH:17]=[C:18]([O:19][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:13]([NH:12][C:10]([NH2:9])=[S:11])=[N:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
1-benzoyl-3-(5-bromo-3-phenoxypyridin-2-yl)thiourea
Quantity
94.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NC1=NC=C(C=C1OC1=CC=CC=C1)Br
Name
Quantity
900 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
330 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the THF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an aqueous slurry which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)NC(=S)N)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 66.35 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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